3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid
Description
3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid is a fluorinated biphenyl derivative characterized by:
- Substituents: Two fluorine atoms at the 3- and 5-positions of one phenyl ring and a trifluoromethyl (-CF₃) group at the 4'-position of the adjacent phenyl ring.
- Chemical Formula: Presumed to be C₁₄H₇F₅O₂ (exact mass requires experimental validation).
- Applications: Fluorinated biphenyl carboxylic acids are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and ability to modulate electronic properties .
Properties
Molecular Formula |
C14H7F5O2 |
|---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
2,6-difluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H7F5O2/c15-10-5-8(6-11(16)12(10)13(20)21)7-1-3-9(4-2-7)14(17,18)19/h1-6H,(H,20,21) |
InChI Key |
UUZDPPNOMRNLCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Boronic Acid and Bromobenzene Derivatives
A typical synthesis begins with coupling a boronic acid-bearing aryl ring with a brominated benzoic acid derivative. For example, 3,5-difluoro-4-bromobenzoic acid methyl ester can be reacted with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis. Key steps include:
-
Precursor Preparation : The methyl ester of 3,5-difluoro-4-bromobenzoic acid is synthesized to avoid solubility issues during coupling.
-
Coupling Reaction : A mixture of the bromoester (1.73 mmol), boronic acid (5.2 mmol), Pd(OAc)₂ (0.086 mmol), tetrabutylammonium bromide (0.345 mmol), and K₃PO₄ (3.454 mmol) in anhydrous DMF is heated to 120°C under argon. Purification by flash chromatography yields the biphenyl ester intermediate.
-
Hydrolysis : The ester is hydrolyzed using 1 M NaOH in dioxane at 60°C, followed by acidification to isolate the carboxylic acid. This two-step process achieves an overall yield of 12%.
Catalyst Optimization : The choice of palladium source and ligands significantly impacts yield. While Pd(OAc)₂ with SPhos ligand in THF/H₂O achieves 75–85% conversion in related reactions, Pd(PPh₃)₄ in dioxane/water at 105°C offers higher reproducibility for electron-deficient substrates.
Table 1: Comparative Suzuki-Miyaura Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 90 | 24 | 85 |
| Pd(PPh₃)₄ | None | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 77 |
| Pd(OAc)₂ | None | K₃PO₄ | DMF | 120 | 24 | 12 |
Grignard Reagent-Mediated Coupling
An alternative route involves forming the biphenyl core via Grignard intermediates. A Chinese patent describes reacting p-chlorobenzotrifluoride with magnesium in anhydrous THF to generate a Grignard reagent, which is then coupled with a fluorinated benzaldehyde derivative. Subsequent oxidation of the resulting alcohol to the carboxylic acid remains challenging due to the stability of fluorine substituents under strong acidic or basic conditions.
Key Limitations :
-
The trifluoromethyl group’s electron-withdrawing nature slows Grignard formation, requiring extended reflux times.
-
Introducing fluorine atoms post-coupling often leads to side reactions, necessitating protective group strategies.
Oxidation of Biphenyl Intermediates
Oxidation of preformed biphenyl intermediates offers a pathway to introduce the carboxylic acid group. A European patent outlines the oxidation of 4,4'-diisopropylbiphenyl using molecular oxygen in acetic acid with cobalt and manganese acetate catalysts at 180°C and 15 kg/cm² pressure. Applied to the target compound, this method would require a methyl-substituted biphenyl precursor, which is oxidized to the carboxylic acid in 73.5% yield under optimized conditions.
Table 2: Oxidation Conditions for Carboxylic Acid Formation
| Starting Material | Catalyst | Solvent | Temp (°C) | Pressure | Yield (%) |
|---|---|---|---|---|---|
| 4'-CF₃-biphenyl-4-methyl | Co/Mn acetates | Acetic acid | 180 | 15 kg/cm² | 73.5 |
Challenges :
-
Over-oxidation to CO₂ must be controlled by limiting reaction time.
-
Catalyst loading (≥1.5 mol% Co/Mn) is critical to prevent intermediate accumulation.
Hydrolysis of Ester Precursors
Hydrolysis of methyl or tert-butyl esters is a common final step. For instance, saponification of 3,5-difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester using 1 M NaOH in dioxane at 60°C achieves near-quantitative conversion. However, prolonged exposure to base may cleave fluorine substituents, necessitating precise pH control during acidification.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Scalability of Methods
| Method | Steps | Avg. Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 2–3 | 12–85 | Moderate | High |
| Grignard coupling | 3–4 | <10 | High | Low |
| Oxidation | 2 | 70–75 | Low | Moderate |
Recommendations :
-
Suzuki-Miyaura is preferred for laboratory-scale synthesis due to modularity.
-
Oxidation routes are more suitable for industrial applications, provided stable precursors are available.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Organic Synthesis
The compound serves as an essential building block in organic synthesis. Its fluorinated structure enhances the stability and reactivity of intermediates in complex organic reactions. Researchers utilize it to create more intricate molecular architectures, particularly in drug discovery and development.
Studies have indicated that 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Its interactions with biomolecules can lead to potential therapeutic applications, including anti-inflammatory and anticancer properties.
Material Science
In materials science, this compound has been explored for its role in developing advanced materials. Its unique chemical properties allow it to be integrated into polymers and coatings that require enhanced thermal stability and chemical resistance.
Case Study 1: Anticancer Activity
Research has demonstrated that certain derivatives of biphenyl carboxylic acids exhibit anticancer activity by inhibiting specific cancer cell lines. The incorporation of fluorine atoms in 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid could enhance its potency against these cells due to increased lipophilicity and binding affinity.
Case Study 2: Material Development
In a study focused on polymer composites, the addition of 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid improved the thermal stability and mechanical properties of the material. This enhancement was attributed to the strong intermolecular interactions facilitated by the fluorinated groups.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
The compound’s uniqueness lies in its combination of fluorine and trifluoromethyl substituents. Below is a comparative analysis with key analogs:
<sup>*</sup>logP values are estimated using fragment-based calculations.
Key Observations:
Pharmacological Potential
- Fluorinated biphenylcarboxylic acids are explored as non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors. The target compound’s trifluoromethyl group may enhance target binding via hydrophobic interactions .
Biological Activity
3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acids class, notable for its unique structure that includes two fluorine atoms and a trifluoromethyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula: C14H7F5O2
- Molecular Weight: 302.20 g/mol
- IUPAC Name: 2,6-difluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid
- InChI Key: UUZDPPNOMRNLCF-UHFFFAOYSA-N
The biological activity of 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to enzymes or receptors, potentially modulating their activity. This interaction may lead to various therapeutic effects, including anti-inflammatory and anticancer properties .
Anticancer Activity
Recent studies have explored the anticancer potential of fluorinated compounds, including derivatives similar to 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid. For instance, fluorinated derivatives have shown increased potency against various cancer cell lines. A study indicated that trifluoromethyl-substituted compounds exhibited significantly lower IC50 values in human cancer cell lines compared to their non-fluorinated counterparts .
Histone Deacetylase Inhibition
Fluorination has been demonstrated to enhance the potency of histone deacetylase (HDAC) inhibitors. A derivative with a trifluoromethyl group showed improved inhibition against HDAC isoenzymes compared to non-fluorinated versions. This suggests that 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid could be a promising candidate for developing selective HDAC inhibitors .
Selectivity and Cytotoxicity
The selectivity of fluorinated biphenyl compounds towards cancer cells has been noted in several studies. For example, compounds with increased fluorination demonstrated enhanced cytotoxicity against specific cancer types while exhibiting reduced toxicity towards normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
Data Table: Biological Activity Overview
| Activity | Mechanism | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | 0.88 | Hepatocellular carcinoma (Hep-G2) |
| HDAC Inhibition | Modulation of gene expression | 3.64 | Jurkat T-cell leukemia |
| Selective Cytotoxicity | Targeting cancer cells over normal | 18.38 | Normal intestinal epithelial cells |
Case Studies
- Study on HDAC Inhibitors : Research indicated that trifluoromethyl-substituted compounds like 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid exhibited superior inhibition of HDAC1-3 compared to traditional inhibitors. The study highlighted the structural importance of fluorination in enhancing biological activity .
- Cytotoxicity Evaluation : A comparative analysis revealed that fluorinated biphenyl compounds had significantly lower IC50 values in cancer cell lines compared to their non-fluorinated analogs, indicating a potential therapeutic advantage in targeting malignancies .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid?
Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, a biphenyl core can be constructed using a boronic acid derivative (e.g., 4-(trifluoromethyl)phenylboronic acid) and a halogenated benzoic acid precursor. Post-coupling, hydrolysis of ester intermediates (e.g., ethyl ester derivatives) yields the carboxylic acid . LCMS and HPLC (retention time: ~1.26 minutes under acidic conditions) are critical for monitoring reaction progress and purity .
Q. Q2. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR to confirm fluorine substitution patterns and aromatic proton environments.
- LCMS : Confirm molecular weight (e.g., m/z 366 [M+H]+ for intermediates) and detect impurities .
- HPLC : Use acidic mobile phases (e.g., TFA-modified gradients) to assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. Q3. How does fluorination at the 3,5-positions influence metabolic stability in vivo?
Methodological Answer: Fluorination at meta- and para-positions on biphenyl systems is known to block oxidative metabolism. For example, microbial studies on fluorinated biphenyl carboxylic acids show that fluorination at the 4'-position resists oxidation by C. elegans, extending metabolic half-life. This suggests that 3,5-difluoro substitution in your compound may similarly hinder enzymatic degradation, enhancing bioavailability . To test this, conduct in vitro microsomal assays (e.g., liver microsomes) and compare degradation rates against non-fluorinated analogs.
Q. Q4. What strategies resolve contradictions in solubility data for fluorinated biphenylcarboxylic acids?
Methodological Answer: Contradictions often arise from solvent polarity and pH effects. For example:
- Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the carboxylic acid group.
- pH adjustment : Ionization at pH >5 (carboxylate form) improves aqueous solubility.
Validate via shake-flask solubility assays across pH 2–8, using UV-Vis or HPLC quantification . Note that trifluoromethyl groups increase lipophilicity (), which may reduce solubility in polar solvents .
Q. Q5. How can structure-activity relationships (SAR) be optimized for this compound in drug discovery?
Methodological Answer: Focus on substituent effects:
- Trifluoromethyl group : Enhances membrane permeability and target binding via hydrophobic interactions .
- Fluorine placement : Use computational docking (e.g., AutoDock Vina) to model how 3,5-difluoro substitution affects steric and electronic interactions with biological targets.
Synthesize analogs (e.g., mono-fluoro or methyl derivatives) and compare IC values in enzymatic assays. Cross-reference with PubChem data for structurally related compounds (e.g., DTXSID90689282) to identify trends .
Q. Q6. What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer: Fluorinated byproducts (e.g., dehalogenated intermediates or trifluoromethyl-oxidized species) may co-elute with the target compound. Mitigate this by:
- HPLC-MS/MS : Use high-resolution mass spectrometry to distinguish isobaric impurities.
- Ion-pair chromatography : Add ion-pair reagents (e.g., tetrabutylammonium phosphate) to improve separation of polar degradation products .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify stability-linked impurities .
Q. Q7. How does the trifluoromethyl group influence crystallinity and formulation?
Methodological Answer: The trifluoromethyl group increases molecular rigidity, often improving crystallinity. Characterize this via:
- PXRD : Compare diffraction patterns with non-fluorinated analogs to assess crystal packing efficiency.
- DSC : Measure melting points (e.g., analogs in show mp >280°C) to predict thermal stability during lyophilization .
For formulation, use co-solvents (e.g., PEG 400) to counteract high melting points and enhance dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
